molecular formula C8H7ClN2 B13025182 4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13025182
M. Wt: 166.61 g/mol
InChI Key: GQGCDLUKJBGRSN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-methylpyridine with a suitable amine, followed by cyclization using a dehydrating agent. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can have different functional groups attached to the pyridine or pyrrole rings .

Scientific Research Applications

4-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7ClN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3

InChI Key

GQGCDLUKJBGRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=CC(=C12)Cl

Origin of Product

United States

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